Thermal Stabilization of RNA Duplexes: 2'-F Modifications Outperform 2'-OMe and Unmodified RNA
Oligonucleotides synthesized with 2'-F-RNA residues, including DMT-2'-F-dC(Bz)-CE-Phosphoramidite, increase the melting temperature (Tm) of duplexes formed with complementary RNA targets. The stabilization is additive, contributing approximately 2.0 °C per modified residue. This compares favorably to 2'-OMe-RNA modifications (~1.5 °C per residue) and unmodified RNA residues (~1.1 °C per residue) when hybridized to the same RNA target [1][2]. In the context of antisense DNA oligonucleotides, the Tm enhancement relative to an antisense DNA control is 1.8 °C per 2'-F-RNA residue, versus 1.3 °C for 2'-OMe-RNA and 1.0 °C for RNA [1]. This quantifiable superiority in duplex stabilization directly translates to improved target affinity and potentially enhanced antisense or siRNA potency.
| Evidence Dimension | ΔTm per modified residue in duplex with complementary RNA |
|---|---|
| Target Compound Data | Approximately 2.0 °C (2'-F-RNA modification) |
| Comparator Or Baseline | 2'-OMe-RNA: ~1.5 °C; Unmodified RNA: ~1.1 °C |
| Quantified Difference | +0.5 °C over 2'-OMe; +0.9 °C over RNA |
| Conditions | Hybridization with complementary RNA target; data aggregated from multiple studies on 2'-F-RNA modifications |
Why This Matters
Higher duplex thermal stability enables shorter oligonucleotides to be used for the same target affinity, reducing synthesis costs and minimizing off-target effects.
- [1] Glen Research. Glen Report 17.15: 2'-Fluoro-RNA Monomers. View Source
- [2] Glen Research. 2'-F-RNA Phosphoramidites Category Page. View Source
